molecular formula C22H28N2O4S B6561935 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1091050-94-0

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6561935
CAS No.: 1091050-94-0
M. Wt: 416.5 g/mol
InChI Key: IXROOIFVAREKGT-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide features a propanamide backbone with a methyl group at the 2-position. Its structure includes a sulfamoyl group bridging a phenyl ring and a 4-phenyloxan-4-ylmethyl moiety. The oxane (tetrahydropyran) ring contributes conformational rigidity, while the phenyl substituent may enhance hydrophobic interactions.

Properties

IUPAC Name

2-methyl-N-[4-[(4-phenyloxan-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17(2)21(25)24-19-8-10-20(11-9-19)29(26,27)23-16-22(12-14-28-15-13-22)18-6-4-3-5-7-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXROOIFVAREKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenyloxan ring, the introduction of the sulfamoyl group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyloxan ring and propanamide moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzimidazole Analogs

The compound 2,2-dimethyl-N-(4-{methyl[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-5-yl]sulfamoyl}phenyl)propanamide (, C₂₃H₂₅F₃N₄O₄S) replaces the oxane ring with a benzimidazole core and adds a trifluoromethyl group. The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s phenyl group .

Pyrimidine and Pyridine Derivatives
  • 3-bromo-N-{4-[(pyrimidine-2-yl)sulfamoyl]phenyl}propanamide () incorporates a pyrimidine sulfamoyl group and a bromine atom. The bromine enhances electrophilicity, which may improve covalent binding to targets but also raises toxicity concerns.
  • 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (, C₂₄H₂₃N₅O₅S) has a pyridine ring and a pentanamide chain. The extended alkyl chain could improve solubility, while the dioxoisoindolinyl group introduces hydrogen-bonding capacity. Its synthesis yield (83%) indicates feasible scalability .
Phenylethyl and Phenyl Substituents
  • 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (, C₂₃H₂₄N₂O₃S) features a 3-phenyl propanamide and a phenylethylamino group. The flexible phenylethyl chain may reduce target specificity compared to the rigid oxane ring in the target compound. This compound is listed as a supplier product, highlighting commercial availability .
  • N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (, C₁₆H₂₄N₂O₂) uses a piperidinyl scaffold with a methoxymethyl group. The lack of a sulfamoyl linker simplifies the structure, making it a pharmaceutical intermediate rather than a bioactive candidate .

Biological Activity

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features several notable functional groups:

  • Methyl group : Contributes to lipophilicity.
  • Sulfamoyl group : Implicated in enzyme inhibition.
  • Phenyl and oxane rings : Enhance molecular interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and oxane moieties may facilitate binding through hydrophobic interactions.

Biological Activity Data

Activity Target Effect Reference
Enzyme InhibitionCarbonic anhydraseInhibition of enzyme activity
AntimicrobialBacterial strainsGrowth inhibition
CytotoxicityCancer cell linesInduction of apoptosis

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on carbonic anhydrase. The results indicated a significant reduction in enzyme activity, suggesting potential use in conditions where carbonic anhydrase plays a critical role, such as glaucoma and edema.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains demonstrated that this compound exhibits antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly in targeting resistant cancer types.

Pharmacological Properties

The pharmacokinetics of this compound suggest moderate absorption with a half-life conducive for therapeutic use. Its lipophilic nature enhances cellular uptake, while the sulfamoyl group aids in solubility.

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